molecular formula C26H30N2O6S B11550692 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B11550692
M. Wt: 498.6 g/mol
InChI Key: VYRDCESIHZOMOR-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . This compound is known for its unique chemical structure, which includes both methoxy and sulfonamido functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfonamido groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to the presence of both methoxy and sulfonamido groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C26H30N2O6S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H30N2O6S/c1-19-5-12-23(13-6-19)35(30,31)28(21-8-10-22(32-2)11-9-21)18-26(29)27-16-15-20-7-14-24(33-3)25(17-20)34-4/h5-14,17H,15-16,18H2,1-4H3,(H,27,29)

InChI Key

VYRDCESIHZOMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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